2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine
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Overview
Description
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine is a chemical compound with the molecular formula C11H11BrF2N2. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . Indole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
Scientific Research Applications
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, leading to its diverse biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
Uniqueness
2-[2-(Bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine is unique due to the presence of the bromodifluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11BrF2N2 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
2-[2-[bromo(difluoro)methyl]-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C11H11BrF2N2/c12-11(13,14)10-8(5-6-15)7-3-1-2-4-9(7)16-10/h1-4,16H,5-6,15H2 |
InChI Key |
SMCXMWDSWXWEDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(F)(F)Br)CCN |
Origin of Product |
United States |
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